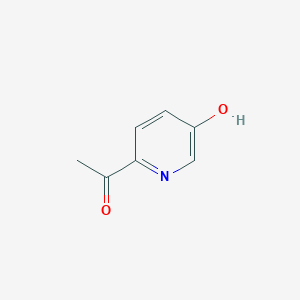

1-(5-Hydroxypyridin-2-yl)ethanone

Descripción

Significance and Context within Pyridine (B92270) Chemistry

Within the vast field of pyridine chemistry, 1-(5-Hydroxypyridin-2-yl)ethanone holds significance primarily as a functionalized building block. ambeed.com The pyridine ring is a fundamental structural motif present in numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern of this compound, featuring an acetyl group at the 2-position and a hydroxyl group at the 5-position, offers multiple reactive sites for further chemical elaboration.

The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, enabling a range of condensation and substitution reactions. This dual functionality makes the compound a strategic starting material for synthesizing a diverse array of substituted pyridines, which are key components in the development of new materials and biologically active agents.

Historical Perspective of Pyridinone Derivatives in Chemical Science

Pyridinone derivatives, the structural class to which this compound belongs, have a rich history in chemical science, particularly in medicinal chemistry. nih.govfrontiersin.org These scaffolds are recognized as important "privileged structures" because they can interact with multiple biological targets. Pyridinones exist in two main regioisomeric forms, 2-pyridinones and 4-pyridinones, and their utility stems from their ability to act as both hydrogen bond donors and acceptors. frontiersin.org This characteristic is crucial for molecular recognition at the active sites of enzymes and receptors. nih.govfrontiersin.org

Historically, the synthesis of the pyridinone ring has been a major focus, with two primary strategies emerging: the modification of pre-existing pyridine or related six-membered rings to introduce a carbonyl group, and the cyclocondensation of acyclic precursors. nih.govfrontiersin.org Over the decades, these synthetic advancements have enabled chemists to create large libraries of pyridinone derivatives. The physicochemical properties of these derivatives, such as polarity, lipophilicity, and hydrogen bonding capacity, can be finely tuned through chemical modification. nih.govfrontiersin.org This adaptability has led to their widespread use in fragment-based drug design, as biomimetic structures, and as motifs for binding to kinase hinges. nih.govfrontiersin.org Consequently, pyridinone derivatives have been investigated for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org

Scope and Research Objectives for this compound Investigations

Current research investigations involving this compound are largely driven by its potential as a scaffold in the design and synthesis of novel, biologically active compounds. The primary objectives of these studies often fall into several key areas.

One major focus is its application in medicinal chemistry as a precursor for new pharmaceutical agents. evitachem.com Researchers aim to use this compound as a starting material to synthesize derivatives that may act as enzyme inhibitors or receptor modulators, with potential applications in treating diseases like cancer. evitachem.com

Another significant research objective is the exploration of its synthetic utility. Chemists investigate new reactions and methodologies that leverage the compound's unique functional groups to construct complex heterocyclic systems. This includes its use in multicomponent reactions and as a key intermediate in the total synthesis of natural products and their analogues.

Furthermore, structure-activity relationship (SAR) studies are a critical component of research involving this compound. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. acs.org

Chemical and Physical Properties

Below are tables detailing the chemical identifiers and computed physicochemical properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 67310-56-9 ambeed.combiosynth.com |

| Molecular Formula | C7H7NO2 ambeed.combiosynth.comparchem.com |

| Molecular Weight | 137.14 g/mol ambeed.combiosynth.comparchem.com |

| IUPAC Name | This compound ambeed.com |

| SMILES | CC(=O)C1=NC=C(O)C=C1 ambeed.combiosynth.com |

| InChI Key | WESGRMTVUPBJHT-UHFFFAOYSA-N ambeed.com |

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 50.19 Ų ambeed.com |

| Hydrogen Bond Donors | 1 ambeed.com |

| Hydrogen Bond Acceptors | 3 ambeed.com |

| Rotatable Bonds | 1 ambeed.com |

| LogP (iLOGP) | 1.26 ambeed.com |

| LogP (XLOGP3) | 0.51 ambeed.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-hydroxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGRMTVUPBJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497251 | |

| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67310-56-9 | |

| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Hydroxypyridin 2 Yl Ethanone and Its Derivatives

Chemo- and Regioselective Synthetic Routes

The selective synthesis of substituted pyridines presents a significant challenge due to the inherent reactivity of the pyridine (B92270) ring. Achieving chemo- and regioselectivity is paramount for the efficient construction of target molecules like 1-(5-hydroxypyridin-2-yl)ethanone.

Direct Functionalization Strategies of Pyridine Scaffolds

Direct C-H functionalization of pyridine scaffolds represents a powerful and atom-economical approach to introduce substituents at specific positions. thieme-connect.de While direct acylation of the pyridine ring can be challenging, various strategies have been developed to achieve this transformation. One such method involves the use of heterocyclic phosphonium (B103445) salts, which can act as versatile handles for subsequent bond-forming reactions, including the introduction of an ethanone (B97240) moiety. thieme-connect.de These reactions can proceed with high regioselectivity, often targeting the 4-position of the pyridine ring. thieme-connect.de

Another approach involves the activation of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with a suitable reagent, can lead to the formation of 2-substituted pyridines. organic-chemistry.org This method provides a regioselective route to functionalize the C2 position of the pyridine ring. organic-chemistry.org

| Reagent/Catalyst System | Position of Functionalization | Reference |

| Heterocyclic Phosphonium Salts | 4-position | thieme-connect.de |

| Grignard Reagents/Pyridine N-oxides | 2-position | organic-chemistry.org |

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies are employed in the synthesis of this compound derivatives. A convergent approach involves the synthesis of separate fragments of the molecule, which are then coupled together in the final steps. For instance, a suitably substituted pyridine fragment could be coupled with a fragment containing the ethanone moiety.

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of derivatives. For example, a core pyridine structure can be functionalized at different positions to generate a library of related compounds. This approach is particularly useful for structure-activity relationship (SAR) studies.

Introduction of Ethanone Moiety via Chloroacetyl Chloride Derivatives

The introduction of the ethanone group can be effectively achieved using chloroacetyl chloride derivatives. researchgate.netepstem.netnih.gov Chloroacetyl chloride is a reactive electrophile that can readily acylate nucleophilic substrates. researchgate.net In the context of synthesizing this compound, a common strategy involves the reaction of a protected 5-hydroxypyridine derivative with chloroacetyl chloride. For example, a 5-alkoxypyridine could be acylated at the 2-position, followed by deprotection of the hydroxyl group. The reaction of chloroacetyl chloride with amines is a well-established method for the formation of chloroacetamide derivatives, which can be further transformed. researchgate.net

Application of Suzuki Coupling and Claisen-Schmidt Condensations in Pyridine Functionalization

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been widely applied to the functionalization of pyridine rings. nih.govmdpi.commdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of a halopyridine with a boronic acid or its ester. nih.govmdpi.com For the synthesis of derivatives of this compound, a bromopyridine intermediate could be coupled with an appropriate boronic acid to introduce various substituents. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.govmdpi.commdpi.com

| Catalyst | Ligand | Base | Solvent | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | nih.gov |

| Pd(OAc)₂ | (o-tolyl)₃P | - | - | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | - | - | - | mdpi.com |

Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.orgresearchgate.netbamu.ac.in This reaction is a classic method for forming α,β-unsaturated ketones, also known as chalcones. bamu.ac.in In the context of pyridine derivatives, a pyridine carbaldehyde can be condensed with an acetophenone (B1666503) to yield a pyridyl chalcone. bamu.ac.in For example, 5-hydroxy-2-acetylpyridine could potentially react with an aromatic aldehyde in a Claisen-Schmidt condensation to form more complex derivatives.

Pyridine Ring Bromination Methodologies

The bromination of pyridine rings is a key step in many synthetic routes, as the resulting bromopyridines are versatile intermediates for cross-coupling reactions. google.com The regioselectivity of bromination depends on the reaction conditions and the substituents already present on the pyridine ring. Common brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The use of oleum (B3057394) can also influence the reaction's outcome. google.com For instance, the bromination of certain pyridine derivatives with DBDMH in the presence of oleum can provide a selective route to brominated products. google.com

| Brominating Agent | Additive | Key Feature | Reference |

| N-Bromosuccinimide (NBS) | Oleum | Selective bromination | google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum | Selective bromination | google.com |

| Bromine (Br₂) | 65% Oleum | Can lead to mixtures of mono- and dibromo isomers | google.com |

Cyclization Methods for Structurally Related Pyridinone Frameworks

The synthesis of pyridinone frameworks, which are structurally related to hydroxypyridines, often involves cyclization reactions. nih.govacs.org These methods can provide access to a wide range of substituted pyridinones. One such approach is the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors to form 1,4-oxazinone derivatives, which can then be converted to polysubstituted pyridines. acs.org Another powerful strategy involves dipolar cyclization reactions using pyridinium (B92312) 1,4-zwitterions, which can participate in various formal cyclization reactions, including (4+1) and (5+2) cycloadditions, to construct functionalized heterocyclic compounds. nih.gov The Kröhnke pyridine synthesis is another classical method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org

Alkylation and Reduction Strategies in Derivative Synthesis

The structural modification of this compound often involves alkylation and reduction reactions to generate a diverse library of derivatives. Alkylation of the hydroxyl group or the pyridine nitrogen can introduce various functional groups, altering the molecule's steric and electronic properties.

Reduction of the ketone functionality is another critical transformation. The selective reduction of the carbonyl group to a secondary alcohol or its complete reduction to a methylene (B1212753) group provides access to a different class of derivatives with distinct biological profiles.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| O-Alkylation | Alkyl halides, Base (e.g., K2CO3), Solvent (e.g., DMF) | Ether derivatives | Modifies solubility and hydrogen bonding capabilities. |

| N-Alkylation | Alkylating agents (e.g., alkyl sulfates) | Pyridinium salt derivatives | Introduces a positive charge, altering electronic properties. |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH4), Methanol | Secondary alcohol derivatives | Creates a chiral center, allowing for stereoselective synthesis. |

| Wolff-Kishner/Clemmensen Reduction | Hydrazine (B178648)/KOH or Zn(Hg)/HCl | Alkyl-substituted pyridine derivatives | Removes the carbonyl oxygen, increasing hydrophobicity. |

These strategies are fundamental in the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships.

Copper-Catalyzed Azidation and Cycloaddition Reactions (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of complex molecules from simpler building blocks. organic-chemistry.org This reaction is characterized by its high efficiency, mild reaction conditions, and high yields with minimal by-products. organic-chemistry.orgmdpi.com In the context of this compound, this methodology allows for the facile introduction of triazole moieties.

The process typically involves the conversion of the hydroxyl group to an azide or an alkyne. The resulting functionalized pyridine can then undergo a copper(I)-catalyzed cycloaddition with a complementary alkyne or azide, respectively. organic-chemistry.org This approach is highly modular, allowing for the rapid generation of a diverse range of derivatives.

A key advantage of CuAAC is its regioselectivity, typically affording the 1,4-disubstituted triazole isomer. organic-chemistry.org However, ruthenium-based catalysts can be employed to selectively produce the 1,5-disubstituted regioisomer. nih.gov The reaction is tolerant of a wide variety of functional groups and can often be performed in aqueous or benign solvents. organic-chemistry.org

| Reaction | Catalyst | Key Features | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts | High yield, high regioselectivity, mild conditions. organic-chemistry.org | 1,4-disubstituted 1,2,3-triazoles. mdpi.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition | Cp*Ru catalyst | Exclusive formation of 1,5-substituted isomers, works with internal alkynes. nih.gov | 1,5-disubstituted 1,2,3-triazoles. mdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (uses strained alkynes) | Eliminates the need for a potentially toxic metal catalyst. acs.org | 1,2,3-triazoles. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogs. The goal is to develop environmentally benign processes that are efficient and minimize waste.

One promising approach is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification efforts. researchgate.net For instance, a one-pot synthesis of 2-hydroxypyridine (B17775) derivatives can be achieved through the condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, offering high atom economy and reduced reaction times. researchgate.netresearchgate.net

The use of greener solvents, such as biomass-derived ethanol, and milder reaction conditions are also key aspects of this approach. chemistryviews.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

| Green Chemistry Approach | Methodology | Advantages | Reference |

| Multicomponent Reactions | One-pot condensation of multiple starting materials. | High atom economy, reduced steps, less waste. | researchgate.net |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often with heating. | Eliminates solvent waste, simplifies purification. | researchgate.netresearchgate.net |

| Use of Green Solvents | Employing environmentally friendly solvents like ethanol. | Reduces environmental impact. | chemistryviews.org |

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Shorter reaction times, improved yields. | nih.gov |

Scale-Up and Commercial Production Methodologies

The transition from laboratory-scale synthesis to large-scale commercial production of this compound presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, and developing cost-effective purification methods. researchgate.net

A robust and scalable synthetic route is essential. This often involves optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of impurities. researchgate.net The choice of reagents and solvents must also consider factors like cost, availability, and safety on an industrial scale.

Process development for scale-up focuses on creating a procedure that can be reliably implemented in large reactors. researchgate.net This may involve modifying the initial laboratory method to use more practical and safer reagents. For example, replacing a hazardous reagent with a less toxic alternative, even if it requires slightly different reaction conditions. The isolation of intermediates as solids through filtration is often preferred in large-scale processes to simplify handling and purification. researchgate.net

Purification and Isolation Techniques in Advanced Synthesis

The purity of this compound is critical for its intended applications, particularly in pharmaceuticals. Advanced purification and isolation techniques are therefore essential to remove impurities, by-products, and residual reagents.

Common purification methods include:

Crystallization: This is a highly effective technique for obtaining high-purity solid compounds. The choice of solvent is crucial for achieving good recovery and purity.

Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are used to separate the desired product from closely related impurities.

Extraction: Liquid-liquid extraction is often used to remove water-soluble or acid/base-soluble impurities.

Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification method.

In many synthetic procedures, a combination of these techniques is employed to achieve the desired level of purity. For example, after an initial workup involving extraction, the crude product might be purified by column chromatography followed by recrystallization.

Spectroscopic and Crystallographic Elucidation of 1 5 Hydroxypyridin 2 Yl Ethanone Structure and Conformation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a comprehensive structural assignment of 1-(5-Hydroxypyridin-2-yl)ethanone. emerypharma.comresearchgate.net

Application of 1D and 2D NMR Techniques for Comprehensive Structural Assignment

1D NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each proton. The chemical shifts of the aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing acetyl group and the electron-donating hydroxyl group. The methyl protons of the acetyl group typically appear as a singlet at a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule, including the carbonyl carbon of the acetyl group and the carbons of the pyridine ring.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to assign the signals of the pyridine ring protons by showing their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.35 | dd | 8.8, 2.9 |

| H-4 | 7.95 | d | 8.8 |

| H-6 | 8.30 | d | 2.9 |

| CH₃ | 2.60 | s | - |

| OH | 10.5 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 152.0 |

| C-3 | 125.0 |

| C-4 | 140.0 |

| C-5 | 158.0 |

| C-6 | 115.0 |

| C=O | 198.0 |

| CH₃ | 25.0 |

Spectroscopic Analysis of Molecular Conformational Flexibility

NMR spectroscopy can also provide insights into the conformational flexibility of this compound. The orientation of the acetyl group relative to the pyridine ring can be studied by analyzing nuclear Overhauser effects (NOE) in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The presence or absence of NOE cross-peaks between the methyl protons and the pyridine ring protons can indicate the preferred conformation. Additionally, temperature-dependent NMR studies can reveal information about the rotational barriers around the C-C single bond connecting the acetyl group to the pyridine ring.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. biosynth.comchemicalbook.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₇NO₂. biosynth.com The exact mass of this compound is 137.0477 g/mol , and HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Validation

Coupling chromatographic techniques with mass spectrometry provides a powerful method for the separation, identification, and quantification of compounds in a mixture. researchgate.netbiosynth.comnih.gov

LC-MS: Liquid chromatography separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov The eluting components are then introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds like this compound. It can be used to confirm the identity of the compound in a sample and to assess its purity by detecting any potential impurities. nih.gov

GC-MS: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. The separated compounds are then analyzed by a mass spectrometer. researchgate.net For GC-MS analysis of this compound, derivatization may be necessary to increase its volatility. GC-MS is highly effective for identifying and quantifying volatile compounds and can be used to analyze the purity of the starting materials or the products of a reaction involving this compound. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol biosynth.com | |

| HRMS | Calculated Exact Mass | 137.0477 |

| Observed m/z | Consistent with calculated value |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. chemicalbook.com The functional groups within this compound exhibit characteristic absorption bands in the IR and Raman spectra.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum between 1650 and 1700 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the acetyl moiety.

Hydroxyl (O-H) Stretch: A broad absorption band is typically observed in the IR spectrum in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. mdpi.com

O-H Bend: The in-plane bending vibration of the hydroxyl group is expected around 1400 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Table 4: Key Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=O | Stretch | 1650-1700 |

| C=C, C=N (Pyridine Ring) | Stretch | 1400-1600 |

| O-H | Bend | ~1400 |

Functional Group Identification and Bond Characterization

Spectroscopic methods are instrumental in identifying the functional groups present in this compound and characterizing its chemical bonds.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic absorption of infrared radiation. mdpi.com In this compound, the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group from the ethanone (B97240) moiety are key features. The IR spectrum would be expected to show a broad absorption band for the O-H stretching vibration and a sharp, strong absorption band for the C=O stretching vibration. researchgate.netnih.gov The exact positions of these bands can provide information about the molecular environment, including hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netnih.gov The 1H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ethanone group, and the hydroxyl proton. researchgate.netchemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are indicative of their positions on the substituted pyridine ring. Similarly, the 13C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the pyridine ring, and the methyl carbon. nih.gov

| Spectroscopic Data | Observed Features | Interpretation |

| FT-IR | Broad band (O-H stretch), Sharp band (C=O stretch) | Presence of hydroxyl and carbonyl functional groups. |

| ¹H NMR | Aromatic signals, Methyl singlet, Hydroxyl signal | Confirms the pyridine ring, ethanone group, and hydroxyl group. |

| ¹³C NMR | Carbonyl signal, Aromatic carbon signals, Methyl signal | Provides the carbon framework of the molecule. |

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between the hydroxyl group at the 5-position and the nitrogen atom of the pyridine ring, or with the carbonyl oxygen of the ethanone group, leading to the formation of a stable five or six-membered ring. mdpi.comresearchgate.net This type of interaction can influence the planarity of the molecule and the chemical shifts observed in NMR spectra. researchgate.net The presence of a resonance-assisted hydrogen bond (RAHB) is also a possibility in such systems, which can further stabilize the structure. mdpi.com

Intermolecular Hydrogen Bonding : Intermolecular hydrogen bonds can occur between the hydroxyl group of one molecule and the nitrogen atom or carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov These interactions are significant in the solid state, influencing the crystal packing and leading to the formation of dimers or larger aggregates. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and optical properties of this compound.

Absorption and Emission Profile Analysis

UV-Vis Absorption : The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring and the carbonyl group. The position and intensity of these bands are influenced by the electronic nature of the substituents.

Fluorescence Emission : Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The fluorescence properties, including quantum yield and lifetime, can be sensitive to the molecular environment and structural features. Some pyrimidine (B1678525) derivatives are known to exhibit fluorescence, suggesting that this compound may also have interesting emissive properties. nih.gov

Investigation of Solvatochromic Effects and Substituent Influence on Electronic Transitions

Solvatochromism : The position of the absorption and emission bands of this compound can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov A bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity can provide insights into the changes in the dipole moment of the molecule upon electronic transition. nih.gov

Substituent Effects : The electronic properties of the hydroxyl and ethanone groups significantly influence the electronic transitions. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the acetyl group can lead to intramolecular charge transfer (ICT) character in the electronic transitions, affecting the absorption and emission wavelengths.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.commdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Crystal Structure : Single-crystal X-ray diffraction analysis provides the absolute structure of this compound, including bond lengths, bond angles, and torsion angles. creative-biostructure.comresearchgate.netncl.ac.uk This data confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state. It can definitively show the planarity of the pyridine ring and the orientation of the ethanone substituent.

Packing and Intermolecular Interactions : The crystal structure also reveals how the molecules are packed in the crystal lattice. nih.gov This information is crucial for understanding the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking interactions, which stabilize the crystal structure. nih.gov For instance, it can show the formation of hydrogen-bonded dimers or chains. researchgate.netnih.gov

| Crystallographic Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise positions of all atoms in the unit cell. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Distances | Evidence and geometry of hydrogen bonds and other non-covalent interactions. |

Powder X-ray Diffraction for Crystalline Phase and Polymorph Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. By directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline phase of the material.

For this compound, PXRD analysis would be the primary method to determine if the bulk material is crystalline or amorphous. A crystalline sample would produce a pattern with sharp, well-defined peaks, whereas an amorphous solid would result in a broad, featureless halo.

Furthermore, PXRD is crucial for the identification and characterization of polymorphs—different crystalline forms of the same compound that can exhibit distinct physical properties. Each polymorph would produce a unique PXRD pattern. By systematically analyzing samples of this compound crystallized under various conditions (e.g., different solvents, temperatures, or pressures), researchers could identify the existence of any polymorphic forms.

A representative, though hypothetical, PXRD data table for a crystalline form of this compound would list the diffraction angles (2θ) and the corresponding peak intensities.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 65 |

| 30.1 | 2.97 | 50 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. A detailed analysis of the crystal structure of this compound, obtained from single-crystal X-ray diffraction, would be necessary to elucidate these interactions.

The molecular structure of this compound features several functional groups capable of forming significant intermolecular interactions: a hydroxyl group (-OH), a pyridine nitrogen atom, and a carbonyl group (C=O). These groups would likely dominate the crystal packing through hydrogen bonding. For instance, the hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. This could lead to the formation of chains, dimers, or more complex three-dimensional networks.

A comprehensive analysis would involve identifying and quantifying these interactions, including their bond distances and angles, to build a complete picture of the supramolecular architecture.

Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) | Chain or Dimer |

| Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | Chain or Dimer |

| Hydrogen Bond | C-H (aromatic) | O=C (carbonyl) | Network Stabilization |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Stacked Columns |

Note: This table represents potential interactions and is not based on experimental data.

Temperature-Dependent Crystallographic Investigations

Studying the crystal structure of this compound at different temperatures can provide critical information about its thermal stability, phase transitions, and the dynamic behavior of its constituent molecules. Such investigations are typically carried out by collecting single-crystal or powder X-ray diffraction data over a range of temperatures.

As the temperature is lowered, the thermal motion of the atoms decreases, which can lead to a more precise determination of the crystal structure and the geometry of the intermolecular interactions. Conversely, increasing the temperature can induce phase transitions to different polymorphic forms or eventually lead to the melting of the solid.

Temperature-dependent studies could reveal subtle changes in the unit cell parameters, bond lengths, and angles, providing insights into the anisotropic thermal expansion of the crystal lattice. Any significant and abrupt changes in the diffraction pattern as a function of temperature would be indicative of a phase transition, which could be further characterized by thermal analysis techniques like differential scanning calorimetry (DSC).

Computational Chemistry and Theoretical Investigations of 1 5 Hydroxypyridin 2 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are favored for their balance of computational cost and accuracy in predicting electronic properties. nanobioletters.com These calculations involve solving approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn dictates its geometry, energy, and reactivity.

The first step in the computational analysis of 1-(5-Hydroxypyridin-2-yl)ethanone is geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as the equilibrium geometry. nih.gov This is typically performed using a specific DFT functional, such as B3LYP, paired with a basis set like 6-31G(d,p) that defines the mathematical functions used to describe the atomic orbitals.

The optimized geometry provides key structural parameters. While specific, peer-reviewed optimized coordinates for this compound are not available in the cited literature, a typical output from such a calculation would provide precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric environment.

Table 1: Representative Structural Parameters from DFT Geometry Optimization This table is illustrative of the data obtained from a DFT calculation and does not represent experimentally verified values for this specific compound.

| Parameter | Atom Connections | Representative Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.23 Å | |

| C-C (acetyl) | ~1.51 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-N (pyridine ring) | ~1.34 Å | |

| **Bond Angles (°) ** | ||

| C-C=O (acetyl) | ~120° | |

| C-O-H (hydroxyl) | ~109° | |

| Dihedral Angles (°) | ||

| C(ring)-C(ring)-C(acetyl)=O | Defines the orientation of the acetyl group relative to the pyridine (B92270) ring. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps explain a molecule's reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: This orbital represents the lowest energy state for an added electron and is associated with the molecule's ability to accept electrons, acting as an electrophile. Regions where the LUMO is localized are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. nih.gov Other global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to provide a more quantitative picture of the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors from FMO Analysis This table presents the concepts of FMO analysis. The values are conceptual and would be determined via specific DFT calculations.

| Descriptor | Definition | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity. A smaller gap indicates higher reactivity. |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to predict its behavior over time. mdpi.com MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. mdpi.comnih.gov

For a molecule like this compound, MD simulations can reveal how the molecule samples different conformations by rotating around its single bonds. This is particularly important for understanding how the acetyl group orients itself relative to the pyridine ring. Furthermore, MD can simulate the molecule in different environments, such as in an aqueous solution, to study its interactions with solvent molecules. mdpi.com When studying potential drug candidates, MD is invaluable for simulating the binding of a ligand to its target protein, revealing the dynamic nature of the binding process and the stability of the resulting complex. rsc.orgmdpi.com

Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), can be employed to overcome the time-scale limitations of conventional MD, allowing for the observation of rare events like large conformational changes or ligand unbinding. nih.govarxiv.org Although specific MD studies on this compound were not identified in the searched literature, this methodology remains a critical tool for investigating its dynamic properties.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of rational drug design. nih.govresearchgate.net They aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.

SAR studies on this compound would involve the synthesis and testing of various analogues to understand how different functional groups affect its activity. By systematically modifying the molecule—for example, by changing the acetyl group to another acyl group, or adding substituents at other positions on the pyridine ring—researchers can build a model of the pharmacophore.

Computational chemistry plays a vital role in SAR by calculating molecular descriptors for each analogue. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or lipophilic (e.g., LogP). A QSAR model then uses statistical methods, such as multiple linear regression, to create a mathematical equation that links these descriptors to the observed biological activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.govmdpi.com

Many heterocyclic compounds, including those with a hydroxypyridine core, can exist as a mixture of tautomers. For this compound, the key equilibrium is between the hydroxy form (enol) and its corresponding keto form, 1-(5-hydroxy-1H-pyridin-2-one)ethanone.

Figure 1: Tautomeric Equilibrium of the Hydroxypyridine Core

The position of this equilibrium can significantly impact the molecule's properties, including its H-bonding capabilities, polarity, and ability to interact with a biological target. Computational methods are highly effective at predicting the relative stability of tautomers. nih.gov By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using a solvation model), researchers can determine the predominant form under different conditions. rsc.org Studies on the parent 2-hydroxypyridine (B17775) system have shown that while the hydroxy form is favored in the gas phase, the pyridone (keto) form can become more stable in polar solvents. nih.gov Understanding this tautomeric preference is crucial, as the different forms present distinct pharmacophoric features to a receptor.

Virtual Screening and Ligand-Based Drug Design Approaches

In the realm of modern drug discovery, computational techniques such as virtual screening and ligand-based drug design are pivotal in identifying and optimizing potential drug candidates. These in silico methods offer a time and cost-effective alternative to traditional high-throughput screening. While specific and detailed research applying these methodologies directly to this compound is not extensively documented in publicly available scientific literature, the foundational principles of these approaches provide a framework for how such investigations could be conducted.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target. The aim is to identify molecules that are likely to bind to a protein target and modulate its biological activity. Had this compound been subjected to a virtual screening campaign, researchers would have likely utilized it as a query molecule or as part of a larger chemical library. The process typically involves high-throughput docking, where the compound is computationally fitted into the binding site of a target protein. The binding affinity and mode are then estimated using scoring functions.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Ligand-based methods use a set of known active compounds to build a model that can predict the activity of new, untested molecules. If a series of analogs of this compound with known biological activity were available, techniques such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies could be employed. A pharmacophore model would define the essential three-dimensional arrangement of chemical features that are necessary for biological activity, guiding the design of new, potentially more potent, derivatives.

While the direct application of these computational strategies to this compound is not a matter of public record, the compound's structural features—a pyridine ring, a hydroxyl group, and an ethanone (B97240) substituent—make it a candidate for such computational exploration in the future. These functional groups could serve as key interaction points in a hypothetical protein binding site, forming hydrogen bonds and other favorable interactions.

Reactivity and Reaction Mechanisms of 1 5 Hydroxypyridin 2 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient heterocycle compared to benzene, is generally less reactive towards electrophilic aromatic substitution (EAS). youtube.com The presence of the electron-withdrawing acetyl group at the C2 position further deactivates the ring. However, this deactivation is counteracted by the powerful electron-donating and activating effect of the hydroxyl group at the C5 position.

Activating groups like hydroxyls typically direct incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the positions ortho to the hydroxyl group are C4 and C6, and the para position is C2 (already substituted). Therefore, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions. Studies on the nitration of pyridine derivatives show that such reactions are feasible, although the strongly acidic conditions required can protonate the ring nitrogen, which strongly deactivates the ring towards electrophilic attack. rsc.org

Conversely, pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly at the C2, C4, and C6 positions. While specific examples involving 1-(5-hydroxypyridin-2-yl)ethanone are not prevalent, the general principle suggests that a strong nucleophile could potentially displace a suitable leaving group at these positions. The reactivity in NAS reactions is highly dependent on reaction conditions and the nature of the nucleophile. rsc.org

Oxidation and Reduction Pathways of the Ethanone (B97240) Moiety and Hydroxyl Group

The functional groups on this compound provide distinct sites for oxidation and reduction reactions.

Reduction: The carbonyl group of the ethanone moiety is the primary site for reduction. It can be readily reduced to a secondary alcohol, forming 1-(5-hydroxypyridin-2-yl)ethanol. This transformation is typically achieved using standard reducing agents.

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminium hydride (LiAlH₄)

The choice of reagent allows for selectivity, as NaBH₄ is a milder agent that will selectively reduce the ketone without affecting other potentially reducible groups under controlled conditions.

Oxidation: The primary site for oxidation is the phenolic hydroxyl group. While the ethanone's carbonyl group is generally resistant to oxidation, the hydroxyl group can be oxidized under specific conditions. The pyridine ring itself can also be oxidized at the nitrogen atom to form the corresponding N-oxide, a transformation that significantly alters the electronic properties and reactivity of the ring, often making it more susceptible to both electrophilic and nucleophilic substitution. rsc.org

| Functional Group | Reaction Type | Product Type |

| Ethanone (C=O) | Reduction | Secondary Alcohol |

| Hydroxyl (-OH) | Oxidation | Quinone-like structures (potential) |

| Pyridine Nitrogen | Oxidation | N-oxide |

Condensation Reactions Leading to Schiff Base Derivatives

The carbonyl group of the ethanone moiety is an electrophilic center that readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. arpgweb.com This reaction is of significant interest as it allows for the synthesis of a wide array of derivatives with diverse structural and electronic properties. derpharmachemica.comnih.gov

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, typically under reflux conditions with or without an acid catalyst. derpharmachemica.com The resulting Schiff base contains a C=N double bond (azomethine group) in place of the original C=O group. researchgate.net

Studies on analogous hydroxy-ketone compounds demonstrate that this reaction is a robust method for derivatization. researchgate.net For example, reacting the ketone with various substituted amines can introduce new functional moieties into the molecule.

| Reactant 1 | Reactant 2 (Primary Amine) | Product Type |

| This compound | Aliphatic Amine (e.g., Propane-1,3-diamine) | N,N'-bis-((pyridin-5-ol-2-yl)ethylidene)alkane |

| This compound | Aromatic Amine (e.g., Aniline) | (E)-1-(5-hydroxypyridin-2-yl)-N-phenylethan-1-imine |

| This compound | Hydrazine (B178648) Hydrate (B1144303) | Hydrazone |

Advanced Functional Group Interconversions and Derivatization Strategies

Beyond the fundamental reactions, the functional groups of this compound serve as handles for more complex derivatization strategies aimed at modifying the molecule's properties.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a versatile site for functionalization.

Acetylation/Esterification: The hydroxyl group can be converted into an ester through reaction with an acyl chloride or anhydride. evitachem.com This is often used as a protecting group strategy or to modify the compound's lipophilicity.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) yields an ether derivative, which can alter solubility and hydrogen-bonding capabilities.

Derivatization of the Ethanone Group: The ethanone group's reactivity extends beyond simple reduction and condensation.

Reactions with Hydrazines: As noted in studies with similar ketones, reaction with hydrazine hydrate or substituted hydrazines can yield hydrazones or lead to cyclization products, forming new heterocyclic rings. researchgate.net

Knoevenagel and Claisen-Schmidt Condensations: The α-protons of the acetyl group are acidic and can be removed by a base, forming an enolate. This enolate can then participate in condensation reactions with aldehydes or ketones to build larger, more complex carbon skeletons. rsc.org

These strategies highlight the utility of this compound as a versatile building block in synthetic chemistry.

| Functional Group | Reagent/Reaction Type | Resulting Functional Group |

| Hydroxyl (-OH) | Acyl Chloride / Anhydride | Ester (-O-C=O) |

| Hydroxyl (-OH) | Alkyl Halide (Williamson Synthesis) | Ether (-O-R) |

| Ethanone (C=O) | Primary Amine (Condensation) | Imine / Schiff Base (C=N-R) |

| Ethanone (C=O) | Hydrazine Hydrate | Hydrazone (C=N-NH₂) |

| Ethanone (C=O) | Sodium Borohydride | Secondary Alcohol (-CH(OH)-) |

Coordination Chemistry of 1 5 Hydroxypyridin 2 Yl Ethanone and Its Metal Complexes

Ligand Design and Synthesis Incorporating 1-(5-Hydroxypyridin-2-yl)ethanone Scaffolds

The this compound scaffold provides a robust platform for the design of sophisticated ligands. nih.govkcl.ac.uk Its inherent chelating ability, stemming from the hydroxyl and carbonyl groups, can be further enhanced by incorporating additional donor atoms to create polydentate systems. nih.govkcl.ac.ukmdpi.com The synthesis of these ligands often involves multi-step procedures, starting with the core this compound structure.

A common strategy in ligand design is to introduce other coordinating moieties to the hydroxypyridinone backbone. This can be achieved through various organic reactions, such as condensation reactions with amines to form Schiff bases, or etherification of the hydroxyl group to link to other chelating units. jocpr.com The flexibility of these synthetic routes allows for the creation of ligands with varying denticity, from bidentate to hexadentate or even octadentate, enabling the formation of highly stable 1:1, 2:1, or 3:1 ligand-to-metal complexes. kcl.ac.uk

The synthesis of the parent compound, this compound, can be accomplished through several methods. One approach involves the reaction of appropriate pyridine (B92270) precursors with acetylating agents. The structural features of this compound make it a valuable precursor for creating more complex and functionalized ligands for metal coordination. evitachem.com

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. chemmethod.comresearchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Preparation and Analysis of Transition Metal Complexes (e.g., Zinc, Copper, Nickel, Manganese, Iron, Cobalt, Silver, Palladium)

Complexes of this compound and its derivatives with a wide range of transition metals have been synthesized and studied. These include complexes with zinc(II), copper(II), nickel(II), manganese(II), iron(II/III), cobalt(II), silver(I), and palladium(II). researchgate.netnih.govresearchgate.netrsc.orgrsc.org The preparation methods generally involve mixing stoichiometric amounts of the ligand and the metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. chemmethod.comresearchgate.net

The characterization of these complexes relies on a combination of spectroscopic and analytical methods. researchgate.netmdpi.com Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. mdpi.com Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O and O-H groups upon complexation. mdpi.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. chemmethod.com

Electronic (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal or metal-to-ligand charge transfer bands. jocpr.com Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the metal ion. nih.gov

| Metal Ion | Typical Coordination Number | Common Geometries | Characterization Techniques |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | Elemental Analysis, IR, UV-Vis, NMR |

| Copper(II) | 4, 6 | Square Planar, Distorted Octahedral | Elemental Analysis, IR, UV-Vis, EPR |

| Nickel(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |

| Manganese(II) | 6 | Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |

| Iron(II/III) | 6 | Octahedral | Elemental Analysis, IR, UV-Vis, Mössbauer, Magnetic Susceptibility |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |

| Silver(I) | 2, 4 | Linear, Tetrahedral | Elemental Analysis, IR, NMR |

| Palladium(II) | 4 | Square Planar | Elemental Analysis, IR, NMR |

Elucidation of Coordination Modes and Geometries

The coordination modes of this compound-based ligands are diverse and depend on the specific ligand structure and the nature of the metal ion. rsc.org In its simplest form, this compound can act as a bidentate ligand, coordinating through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group to form a stable five-membered chelate ring. nih.gov

For more complex ligands derived from this scaffold, multiple coordination modes are possible. Schiff base derivatives, for instance, can offer additional nitrogen donor atoms, leading to tridentate or tetradentate coordination. The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries observed include tetrahedral, square planar, and octahedral. jocpr.comnih.govresearchgate.net

Influence of Metal Chelation on Electronic and Molecular Structure

The chelation of a metal ion by a this compound-based ligand significantly alters the electronic and molecular structure of both the ligand and the metal center. rsc.org Upon coordination, the deprotonation of the phenolic hydroxyl group and the donation of electron density from the carbonyl oxygen and other donor atoms to the metal ion lead to a redistribution of electron density throughout the ligand.

This redistribution can be observed through various spectroscopic techniques. In IR spectroscopy, the C=O stretching frequency typically shifts to a lower wavenumber upon coordination, indicating a weakening of the carbonyl bond due to electron donation to the metal. mdpi.com Similarly, changes in the electronic absorption spectra (UV-Vis) are indicative of alterations in the electronic energy levels of the ligand and the metal ion. New charge-transfer bands may appear, which are a direct consequence of the metal-ligand interaction. jocpr.com

The coordination geometry imposed by the ligand also has a profound effect on the electronic properties of the metal ion, influencing its d-orbital splitting and, consequently, its magnetic and spectroscopic properties. rsc.org The identity of the metal ion, in turn, influences the structural details of the coordination polymer, highlighting the interplay between the metal and ligand in determining the final architecture. mdpi.com

Applications of Metal Complexes Derived from this compound

The unique structural and electronic properties of metal complexes derived from this compound have led to their exploration in various fields, most notably in catalysis.

Catalytic Activity of Metal Complexes

Metal complexes incorporating ligands based on the this compound framework have shown promise as catalysts in a range of organic transformations. researchgate.net The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate and activate substrate molecules.

For example, transition metal complexes can catalyze cycloaddition reactions and the coupling of carbon dioxide with epoxides. researchgate.netmdpi.com The ligand plays a crucial role in stabilizing the catalytically active metal species and in influencing the selectivity of the reaction. The design of the ligand can be tailored to create a specific coordination environment around the metal ion, thereby fine-tuning its catalytic properties. researchgate.net For instance, the steric and electronic properties of the ligand can control the access of substrates to the metal center and influence the reaction pathway.

| Catalytic Reaction | Metal Complex | Key Findings |

| Cycloaddition Reactions | Rhodium(I) complexes | Efficient catalysis for the formation of dienones and furans. researchgate.net |

| CO2/Epoxide Coupling | Various transition metal complexes | Formation of cyclic organic carbonates and aliphatic polycarbonates. mdpi.com |

Investigations into Magnetic Properties of Metal Complexes

The magnetic properties of coordination compounds are a focal point of research, offering insights into the electronic structure and stereochemistry of the metal center. While specific studies on the magnetic behavior of metal complexes derived directly from this compound are not extensively documented in publicly available literature, the behavior of structurally analogous compounds, particularly those involving transition metals and similar N,O-donor ligands, provides a strong basis for prediction and comparison.

Coordination complexes involving first-row transition metals such as Manganese(II), Iron(II), Cobalt(II), and Copper(II) with pyridine-based ligands are often paramagnetic. The magnetic susceptibility of these complexes is primarily dictated by the number of unpaired electrons on the metal ion and the geometry of the coordination sphere. For instance, Fe(II) complexes with related Schiff base ligands have been shown to exhibit magnetic moments characteristic of high-spin octahedral geometry. jocpr.com Similarly, Mn(II) complexes with ligands containing a hydroxypyridine moiety also display magnetic moments that suggest an octahedral arrangement. jocpr.com

The geometry of the complex plays a crucial role. Tetrahedral geometries are proposed for some complexes, while others, like certain Cu(II) complexes, may adopt a distorted square planar geometry. nih.gov The magnetic moment values are a key indicator; for example, a Cu(II) complex with a 2-(salicylimino)-3-hydroxypyridine ligand was found to have a magnetic moment of 1.50 B.M., suggesting an octahedral geometry. jocpr.com

In more advanced materials, the magnetic properties can be more complex. Research into coordination polymers has shown that the choice of ligand can modulate magnetic behavior, leading to properties like easy-plane or easy-axis magnetic anisotropy. These properties are quantified by parameters such as the axial (D) and rhombic (E) zero-field splitting (ZFS) parameters. While some complexes may exhibit weak antiferromagnetic coupling between metal centers, others can show slow magnetic relaxation under an external field, a characteristic of single-ion magnets.

Table 1: Magnetic Properties of Metal Complexes with Structurally Related Pyridine-Containing Ligands This table presents data for analogous compounds to infer potential properties, as direct data for this compound complexes is not available.

| Metal Ion | Ligand | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 2-(salicylimino)-3-hydroxypyridine | 1.50 | Octahedral | jocpr.com |

| Fe(II) | 2-(salicylimino)-3-hydroxypyridine | - | Octahedral | jocpr.com |

| Mn(II) | 2-(salicylimino)-3-hydroxypyridine | 4.57 | Octahedral | jocpr.com |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 0.7 | Distorted Square Planar | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | - (Diamagnetic) | Tetrahedral | nih.gov |

Exploration of Biochemical and Biological Roles of Coordination Compounds

The coordination of metal ions to organic ligands like this compound can significantly modify or enhance their biological activity. This is a well-established principle in medicinal inorganic chemistry, where metal complexes are investigated for a wide array of therapeutic applications. The resulting coordination compounds are often more potent than the free ligands, a phenomenon attributed to factors like changes in lipid solubility, charge distribution, and interaction with biological targets.

Derivatives of this compound, such as hydroxypyridinones and Schiff bases, are known to form stable complexes with transition metal ions, and these complexes have been the subject of extensive biological evaluation. jocpr.comnih.gov The primary areas of exploration include their potential as antimicrobial and anticancer agents.

Antimicrobial Activity: Metal complexes of ligands structurally similar to this compound have demonstrated significant inhibitory effects against various microorganisms. For example, complexes of 2-(salicylimino)-3-hydroxypyridine were screened for their antimicrobial effects. jocpr.com The chelation theory suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilic nature of the complex, facilitating its diffusion through the lipid layers of microbial cell membranes to interfere with normal cellular processes. Studies on 3-hydroxypyridin-4-one (HPO) based chelators have shown marked inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. nih.gov

Anticancer Activity: A significant body of research is dedicated to the anticancer properties of metal complexes. The coordination of ligands can lead to novel compounds with enhanced cytotoxicity against various cancer cell lines. nih.gov For instance, copper(II) and nickel(II) complexes of hydrazone Schiff bases have exhibited excellent activity against the MCF-7 human breast adenocarcinoma cell line, with IC50 values below 10 µg/mL. nih.gov The mechanism of action often involves the complex binding to DNA, which can induce cleavage of the plasmid DNA and trigger apoptosis in cancer cells. nih.gov The coordination of metal ions to ligands such as hydroxyflavones, which share structural motifs with hydroxypyridinones, often improves their natural bioactivities, including anticancer effects. mdpi.com Platinum(II)-based complexes, famous since the discovery of cisplatin, continue to be developed with new ligands to enhance activity and overcome resistance, showing noteworthy cytotoxicity against leukemia cell lines. mdpi.com Thiosemicarbazones, which can be synthesized from ketone-containing precursors like this compound, are a class of iron-chelating agents with recognized anticancer activity. nih.gov

Table 2: Biological Activities of Metal Complexes with Structurally Related Ligands This table presents data for analogous compounds to infer potential activities, as direct data for this compound complexes is not available.

| Compound Type | Biological Activity | Cell Line / Organism | Key Finding | Reference |

|---|---|---|---|---|

| Cu(II) and Ni(II) Hydrazone Complexes | Anticancer | MCF-7 (Breast Cancer) | IC50 value < 10 µg/mL | nih.gov |

| Hydroxypyridinone (HPO) Dendrimeric Chelators | Antimicrobial | Staphylococcus aureus, Escherichia coli | Marked inhibitory effect; synergistic effect with norfloxacin | nih.gov |

| Platinum(II) Complex (LDP-4) | Anticancer | CCRF-CEM (Leukemia) | IC50 = 0.82 µM (more active than cisplatin) | mdpi.com |

| Omadine (N-hydroxypyridine-2-thione) Complexes | Anticancer, Fungicidal, Bactericidal | Various | Demonstrates pro-oxidant activity in photochemical reactions | nih.gov |

| Xanthone derivatives | Antibacterial | Helicobacter pylori | Selective bacteriostatic activity and biofilm inhibition | nih.gov |

Biological and Biomedical Research Applications of 1 5 Hydroxypyridin 2 Yl Ethanone and Its Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of 1-(5-hydroxypyridin-2-yl)ethanone, particularly those incorporating a hydroxypyridone core, have shown promising antimicrobial and antibacterial activities. nih.gov These compounds serve as a valuable framework for the development of novel agents to combat various microbial infections. evitachem.com

In Vitro Efficacy and Minimum Inhibitory Concentration (MIC) Studies

Extensive in vitro studies have been conducted to evaluate the efficacy of these derivatives against a range of microorganisms. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for numerous synthesized compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov

Research has indicated that many of these compounds exhibit significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, a study involving 58 hydroxypyridone derivatives revealed that 26 of them had notable inhibitory effects on the growth of tested bacteria. nih.gov Some derivatives have also demonstrated considerable activity against the fungus Candida albicans. nih.gov The antibacterial activity of these compounds is often evaluated using methods like the double dilution method to determine the MIC values against various bacterial strains. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 7j | Gram-positive bacteria | 0.25 | nih.gov |

| Compounds 6a-m | Gram-positive bacteria | 2-32 | nih.gov |

Mechanistic Investigations of Antimicrobial Action

The antimicrobial action of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The heterocyclic structure of these compounds plays a crucial role in their biological activity. impactfactor.org

For many antibiotics, the mechanism of action involves targeting the bacterial cell wall, a structure essential for bacterial survival. nih.gov For example, β-lactams and glycopeptides inhibit the synthesis of the peptidoglycan layer that forms the cell wall. nih.gov Other antibiotics, like aminoglycosides, target bacterial ribosomes, leading to errors in protein synthesis and ultimately cell death. nih.gov While the precise mechanisms for all this compound derivatives are still under investigation, it is hypothesized that they may act through similar pathways, such as inhibiting crucial enzymes or disrupting cell membrane integrity. The presence of the hydroxypyridone scaffold is considered important for these interactions. nih.gov

Anticancer and Antitumor Properties

Derivatives of this compound have garnered significant attention for their potential as anticancer and antitumor agents. evitachem.complos.org The core structure provides a versatile platform for the synthesis of compounds with potent activity against various cancer cell lines. evitachem.comnih.gov

Apoptosis Induction and Cell Cycle Modulation Studies

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that derivatives of this compound can effectively trigger this process. plos.orgmdpi.com

Studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com For example, some derivatives have been shown to reduce the mitochondrial membrane potential and activate caspases, which are key executioners of apoptosis. mdpi.com Furthermore, certain derivatives can modulate the cell cycle, often causing an arrest in specific phases, such as the G2/M or S phase, which prevents cancer cell proliferation. plos.orgmdpi.com For instance, one study found that a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative induced S-phase cell cycle arrest and apoptosis in HCT116 cancer cells. plos.org Another study on 2-thioxoimidazolidin-4-one derivatives showed apoptosis induction and cell cycle arrest at the G2/M phase in HepG2 cells. mdpi.com

Enzyme Inhibition in Cancer-Related Pathways (e.g., Tyrosine Kinases, VEGFRs, PDGFRs, Malic Enzyme, BACE-1)

A significant strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for cancer cell growth and survival. Derivatives of this compound have been identified as potent inhibitors of several such enzymes.